4-(Chloromethyl)-4-methylheptane

Description

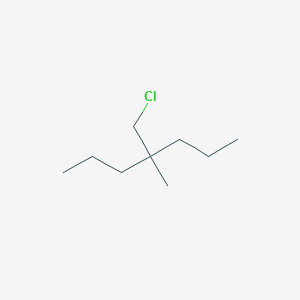

4-(Chloromethyl)-4-methylheptane is an organic compound characterized by a heptane backbone with a chloromethyl group and a methyl group attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

Molecular Formula |

C9H19Cl |

|---|---|

Molecular Weight |

162.70 g/mol |

IUPAC Name |

4-(chloromethyl)-4-methylheptane |

InChI |

InChI=1S/C9H19Cl/c1-4-6-9(3,8-10)7-5-2/h4-8H2,1-3H3 |

InChI Key |

XSJVSAVAOIJIJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CCC)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-methylheptane typically involves the chloromethylation of 4-methylheptane. One common method includes the reaction of 4-methylheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-methylheptane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: 4-Methyl-4-heptanol.

Oxidation: 4-Methylheptanal or 4-Methylheptanoic acid.

Reduction: 4-Methylheptane.

Scientific Research Applications

4-(Chloromethyl)-4-methylheptane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-methylheptane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

4-Chlorobenzyl chloride: Similar in having a chloromethyl group but differs in the aromatic ring structure.

4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Contains a chloromethyl group and a dioxolane ring.

4-Chloromethylphenyltrimethoxysilane: Features a chloromethyl group and a silane moiety.

Uniqueness

4-(Chloromethyl)-4-methylheptane is unique due to its aliphatic heptane backbone, which imparts different reactivity and properties compared to aromatic or heterocyclic compounds. This uniqueness makes it valuable in specific synthetic applications where such structural characteristics are desired.

Biological Activity

4-(Chloromethyl)-4-methylheptane is an organic compound that has garnered interest due to its potential biological activity. Understanding its interactions at the molecular level can provide insights into its applications in various fields, including pharmaceuticals and environmental science. This article synthesizes available research findings, including case studies and data tables, to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound can be described by its chemical formula . The presence of the chloromethyl group (–CH2Cl) significantly influences its reactivity and biological interactions. The compound's structure is characterized by a branched alkane backbone, which contributes to its unique physical and chemical properties.

Research indicates that this compound may interact with biological targets through several mechanisms, including:

- Alkylation of Nucleophiles : The chloromethyl group can act as an electrophile, potentially leading to alkylation reactions with nucleophilic sites on biomolecules such as proteins and nucleic acids.

- Disruption of Membrane Integrity : Due to its hydrophobic nature, this compound may integrate into lipid membranes, altering their fluidity and integrity.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity : Studies have shown varying levels of acute toxicity in different organisms. For instance, in aquatic species, exposure resulted in significant mortality rates at high concentrations.

- Long-term Effects : Chronic exposure studies suggest potential carcinogenic effects, necessitating further investigation into its long-term impact on human health and the environment.

Table 1: Summary of Toxicity Data

| Organism | Endpoint | Concentration (mg/L) | Observed Effect |

|---|---|---|---|

| Fish (Species A) | LC50 (48h) | 10 | 50% mortality |

| Daphnia | EC50 (24h) | 5 | Reproductive impairment |

| Mammalian Cells | IC50 (72h) | 15 | Cell viability reduction |

Case Study 1: Environmental Impact Assessment

A study conducted in a contaminated site revealed that this compound was present in significant concentrations. The assessment indicated:

- Bioaccumulation Potential : The compound was found to bioaccumulate in local fish populations.

- Ecosystem Disruption : Altered community structures were observed in aquatic environments where the compound was prevalent.

Case Study 2: Pharmacological Research

In pharmacological studies, researchers explored the potential of this compound as a precursor for synthesizing bioactive compounds. Key outcomes included:

- Synthesis of Antimicrobial Agents : Modifications of the compound led to derivatives with enhanced antimicrobial properties against various pathogens.

- Potential Drug Development : The compound's structure was leveraged to develop new therapeutic agents targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.